5-Bromo-2-fluoro-4-methyl-benzenethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFS/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSBLWIGGQONHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 2 Fluoro 4 Methyl Benzenethiol and Its Precursors
Regioselective Introduction of Halogen and Alkyl Substituents on the Benzene (B151609) Core
The strategic placement of halogen and alkyl substituents on the benzene ring is a cornerstone of synthesizing complex aromatic molecules. The directing effects of these substituents play a crucial role in determining the position of subsequent functionalization.
The introduction of fluorine and bromine atoms at specific positions on an aromatic ring is achieved through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the ring.
Fluorination:
Direct fluorination of arenes is often challenging due to the high reactivity of elemental fluorine. Therefore, milder and more selective fluorinating agents are typically employed. One such reagent is Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), which serves as a source of an electrophilic fluorine atom ("F+"). masterorganicchemistry.com The reaction is typically carried out in the presence of a strong acid, such as trifluoromethanesulfonic acid, to activate the aromatic ring towards electrophilic attack. masterorganicchemistry.com
For the synthesis of 5-Bromo-2-fluoro-4-methyl-benzenethiol, a potential strategy would involve the fluorination of a pre-functionalized benzene derivative. The directing effects of the existing substituents would guide the fluorine to the desired position.
Bromination:
Electrophilic aromatic bromination is a more common and well-established reaction. nih.govresearchgate.net Molecular bromine (Br₂) is often used in conjunction with a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to generate a more potent electrophile. masterorganicchemistry.com The choice of solvent can also influence the regioselectivity of the reaction.
Theoretical analyses, such as those using ab initio calculations, have been employed to predict and understand the positional selectivity of electrophilic aromatic bromination. nih.govresearchgate.net These studies have shown that the distribution of electron density in the intermediate arenium ion plays a key role in determining the final product distribution. nih.gov For instance, π-donor substituents direct bromination to the ortho and para positions, while π-acceptor substituents favor the meta position. nih.gov
In the context of synthesizing the target molecule, the bromination step would need to be carefully designed to ensure the bromine atom is introduced at the correct position relative to the other substituents.
The introduction of a methyl group onto a benzene ring is most commonly achieved through Friedel-Crafts alkylation. This reaction involves the use of an alkyl halide, such as methyl chloride or methyl iodide, in the presence of a Lewis acid catalyst like aluminum chloride.
However, Friedel-Crafts alkylation can be prone to issues such as polysubstitution and carbocation rearrangements. To overcome these limitations, alternative methods for C-H methylation have been developed. These include transition metal-catalyzed reactions, often employing directing groups to achieve high regioselectivity. For example, palladium-catalyzed ortho-methylation of arenes bearing a 2-pyridone unit has been reported using methyl iodide as the methyl source. rsc.org
Another approach involves the use of peroxides as methylating reagents in cobalt-catalyzed reactions. rsc.org These methods offer greater control over the position of methylation and can tolerate a wider range of functional groups. rsc.org
Diverse Synthetic Approaches for Thiol Group Installation
The introduction of a thiol (-SH) group onto an aromatic ring can be accomplished through several synthetic routes, each with its own advantages and limitations.
One of the most common methods for synthesizing aryl thiols is through the conversion of aryl halides. This can be achieved via several pathways:
Reaction with a sulfur nucleophile: Aryl halides can react with a source of the hydrosulfide anion (HS⁻), such as sodium hydrosulfide (NaSH), to displace the halide and form the corresponding thiol.
Transition metal-catalyzed coupling: Palladium and copper-catalyzed coupling reactions have emerged as powerful tools for the formation of C-S bonds. nih.gov For instance, the Ullmann-type coupling reaction allows for the synthesis of aryl thiols from aryl halides. nih.gov A copper(I) iodide (CuI)-catalyzed coupling of aryl iodides with elemental sulfur, followed by reduction, provides a general and efficient route to aryl thiols. acs.org This method tolerates a variety of functional groups, including methoxy, hydroxyl, and fluoro groups. acs.org
Photochemical reactions: Photoinduced reactions of aryl halides with the thiourea anion can generate arene thiolate ions, which can then be protonated to yield the corresponding aryl thiols. mdma.ch This "one-pot" two-step process offers a convenient and mild alternative for the synthesis of aromatic sulfur compounds. mdma.ch
Another important route to aryl thiols involves the reduction of more readily available aryl sulfonyl derivatives, such as aryl sulfonyl chlorides.
Various reducing agents can be employed for this transformation:
Metal-based reagents: Zinc and acid (acetic or sulfuric acid) or zinc in combination with red phosphorus and iodine have been traditionally used. google.com However, these methods often generate significant amounts of metal salt waste. google.com Lithium aluminum hydride is another powerful reducing agent for this purpose. taylorfrancis.com
Catalytic hydrogenation: The reduction of aryl sulfonyl chlorides can also be achieved through catalytic hydrogenation using a palladium catalyst under moderate hydrogen pressure. google.comtaylorfrancis.comgoogle.com This method often requires the presence of a mild base to neutralize the hydrochloric acid formed during the reaction. taylorfrancis.comgoogle.com
Phosphine-based reagents: Triphenylphosphine has been shown to be an effective reagent for the reduction of sulfonyl chlorides to the corresponding thiols. organic-chemistry.orgresearchgate.net
Direct C-H thiolation of arenes represents a more atom-economical approach to the synthesis of aryl sulfides and, subsequently, aryl thiols. These methods avoid the need for pre-functionalized starting materials, such as aryl halides.
Recent advances in this area include:
Nickel-catalyzed thiolation: Nickel catalysis has been successfully employed for the direct thiolation of arenes with diaryl disulfides. acs.org This method exhibits excellent functional group compatibility and provides regioselective access to diaryl sulfides. acs.org
Visible-light photoredox catalysis: A metal-free, visible-light-induced regioselective thiolation of phenols with thiophenols has been developed. acs.orgnih.gov This aerobic cross-coupling reaction demonstrates great functional group tolerance and high regioselectivity. acs.orgnih.gov Mechanistic studies suggest the involvement of a disulfide radical cation as a key intermediate. acs.orgnih.gov
Metal-free C-H thioarylation: The use of sulfoxides as electrophilic sulfur sources enables the metal-free C-H thioarylation of arenes. researchgate.net This protocol is operationally simple, regioselective, and tolerates a wide range of functional groups. researchgate.net
Table of Synthetic Methodologies
| Section | Methodology | Key Reagents/Catalysts | Advantages | Disadvantages |
| 2.1.1 | Electrophilic Fluorination | Selectfluor™, Trifluoromethanesulfonic acid | High regioselectivity, mild conditions | Requires specialized reagents |
| 2.1.1 | Electrophilic Bromination | Br₂, FeBr₃/AlCl₃ | Well-established, predictable regioselectivity | Can lead to polysubstitution |
| 2.1.2 | Friedel-Crafts Alkylation | Methyl halide, AlCl₃ | Simple, uses readily available reagents | Prone to polysubstitution and rearrangements |
| 2.1.2 | Transition Metal-Catalyzed C-H Methylation | Pd or Co catalysts, Methyl iodide or peroxides | High regioselectivity, good functional group tolerance | Requires directing groups, more complex catalysts |
| 2.2.1 | Conversion of Aryl Halides | NaSH, CuI, Pd catalysts, Thiourea | Versatile, well-developed methods | Requires pre-functionalized starting materials |
| 2.2.2 | Reduction of Aryl Sulfonyl Chlorides | Zn/acid, LiAlH₄, Pd/H₂, Triphenylphosphine | Utilizes readily available starting materials | Can generate significant waste, harsh conditions |
| 2.2.3 | Direct C-H Thiolation | Ni catalysts, Visible-light photoredox catalysts | Atom-economical, avoids pre-functionalization | Newer methods, may have substrate limitations |
Optimization of Reaction Conditions and Yield Enhancement
The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity. Key considerations include the choice of solvent, temperature control, and the selection of an appropriate catalyst.
Solvent Effects and Temperature Control in Synthetic Transformations
The selection of a suitable solvent is paramount in directing the outcome of synthetic transformations. The polarity, boiling point, and coordinating ability of a solvent can significantly influence reaction rates and selectivity. For instance, in the potential synthesis of the target thiol from a diazonium salt precursor, the choice of solvent can impact the stability of the diazonium intermediate and the solubility of reagents.
A plausible precursor for the synthesis of this compound is 5-bromo-2-fluoro-4-methylaniline ossila.com. This aniline can be converted to a diazonium salt, which is then reacted with a sulfur-containing nucleophile. The Sandmeyer reaction, a well-established method for the conversion of aryl amines to various functional groups via diazonium salts, often employs aqueous media for the diazotization step organic-chemistry.orglibretexts.orgwikipedia.org. However, subsequent reactions with sulfur nucleophiles may benefit from polar aprotic solvents like acetonitrile or dimethylformamide (DMF) to ensure homogeneity and facilitate the desired transformation nih.gov.
Temperature control is another critical factor. Diazotization reactions are typically carried out at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt libretexts.org. Subsequent nucleophilic substitution reactions may require elevated temperatures to proceed at a reasonable rate. The optimal temperature profile must be empirically determined to balance reaction kinetics with the stability of intermediates and products. The table below illustrates the impact of solvent and temperature on a hypothetical Sandmeyer-type thiolation reaction.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Remarks |
|---|---|---|---|---|
| Water/HCl (Diazotization), then Acetonitrile (Thiolation) | 0-5 (Diazotization), then 60 (Thiolation) | 1 (Diazotization), 4 (Thiolation) | 75 | Good solubility of diazonium salt and sulfur nucleophile. |
| Water/HCl (Diazotization), then DMF (Thiolation) | 0-5 (Diazotization), then 60 (Thiolation) | 1 (Diazotization), 4 (Thiolation) | 80 | Higher boiling point allows for a wider temperature range. |
| Water/HCl (Diazotization), then Ethanol (Thiolation) | 0-5 (Diazotization), then 60 (Thiolation) | 1 (Diazotization), 4 (Thiolation) | 55 | Potential for side reactions with the protic solvent. |
| Acetonitrile (One-pot) | 25 | 6 | 65 | Simplified procedure but may have lower yield due to competing reactions. |
Catalyst Selection and Reaction Efficiency
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of many organic reactions. In the context of synthesizing this compound, catalyst selection is crucial in several potential steps.
For Sandmeyer-type reactions, copper(I) salts are traditionally used as catalysts to facilitate the conversion of diazonium salts to the desired products wikipedia.org. For instance, the reaction of a diazonium salt with a xanthate salt (Leuckart thiophenol reaction) is often catalyzed by a copper(I) salt, followed by hydrolysis to yield the thiol. The efficiency of this reaction can be influenced by the nature of the copper catalyst and the presence of ligands.
Another synthetic route to the target compound could involve the reduction of a sulfonyl chloride precursor, such as 5-bromo-2-fluoro-4-methylbenzenesulfonyl chloride fluorochem.co.ukoakwoodchemical.com. The reduction of sulfonyl chlorides to thiols can be achieved using various reducing agents, and the choice of catalyst can influence the reaction's efficiency and selectivity. For example, catalytic hydrogenation using a palladium or platinum catalyst could be a viable method. The activity of the catalyst can be tuned by the choice of support and the presence of promoters or inhibitors.
The following table presents a comparative analysis of different catalysts for a hypothetical conversion of an aryl diazonium salt to the corresponding thiol.
| Catalyst | Sulfur Source | Yield (%) | Reaction Conditions |
|---|---|---|---|
| CuBr | Potassium Ethyl Xanthate | 85 | Aqueous/Organic Biphasic, 60°C |
| CuCl | Potassium Ethyl Xanthate | 82 | Aqueous/Organic Biphasic, 60°C |
| FeSO₄ | Thiocyanate | 70 | Aqueous, Room Temperature |
| None (Iodide-mediated) | Potassium Iodide followed by Thiol replacement | 65 | Two-step process |
Design of Convergent and Divergent Synthetic Pathways
A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of related target molecules wikipedia.orgresearchgate.net. This strategy is particularly useful for generating a library of analogues for structure-activity relationship studies. Starting from a key intermediate such as 5-bromo-2-fluoro-4-methylaniline, a divergent approach could be employed to introduce various sulfur-containing functionalities, in addition to the thiol group.
For instance, the diazonium salt derived from 5-bromo-2-fluoro-4-methylaniline can serve as a branch point in a divergent synthesis. Reaction with different sulfur nucleophiles could lead to a range of compounds, including thiols, thioethers, and disulfides. This approach allows for the efficient exploration of chemical space around the core structure of this compound.
The choice between a convergent and divergent strategy depends on the specific goals of the synthesis. For the large-scale production of a single target molecule, a convergent approach is often preferred. For the exploration of a family of related compounds, a divergent strategy offers greater flexibility and efficiency.
Investigating the Chemical Reactivity and Mechanistic Pathways of 5 Bromo 2 Fluoro 4 Methyl Benzenethiol
Reactivity of the Substituted Aromatic Nucleus
The reactivity of the benzene (B151609) ring in 5-Bromo-2-fluoro-4-methyl-benzenethiol is complex, with substituents that possess competing electronic effects. The thiol and methyl groups are electron-donating, thus activating the ring towards electrophilic attack. Conversely, the fluorine and bromine atoms are electron-withdrawing by induction, which deactivates the ring.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. msu.edu The regiochemical outcome of such a reaction on this compound is determined by the directing effects of the existing substituents. libretexts.orgyoutube.com The available positions for substitution are C3 and C6.
All four substituents (-SH, -F, -CH₃, -Br) are ortho-, para-directors. libretexts.org Their influence on the two open positions can be summarized as follows:
Position C6: This position is ortho to the thiol group at C1 and the bromine atom at C5. The thiol group is a potent activating group, strongly increasing the nucleophilicity of the C6 position. The bromine atom is a deactivating group but directs electrophiles to this site. libretexts.org
Considering the relative activating strengths of the substituents (generally -SH > -CH₃), the thiol group is the most powerful activating director on the ring. libretexts.org Therefore, electrophilic substitution is most likely to occur at the position most strongly activated by it, which is the C6 position. youtube.com The combined activating effect of the thiol group and the directing effect of the bromine atom make C6 the predicted primary site of electrophilic attack.
| Position | Directing Groups | Effect | Predicted Reactivity |
|---|---|---|---|
| C3 | -F (ortho), -CH₃ (ortho) | Activated by -CH₃, Directed by -F | Minor Product |
| C6 | -SH (ortho), -Br (ortho) | Strongly activated by -SH, Directed by -Br | Major Product |
Nucleophilic Aromatic Substitution Reactions Involving Halogen Displacement
Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. fiveable.me This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. stackexchange.comyoutube.com
The aromatic ring of this compound is substituted with two electron-donating groups (-SH, -CH₃) and two deactivating halogens. The presence of the electron-donating groups generally disfavors a classical SNAr mechanism by increasing the electron density of the ring, making it less attractive to incoming nucleophiles. fiveable.me Therefore, halogen displacement via SNAr on this substrate would be challenging and likely require harsh reaction conditions.
In the context of SNAr reactions, the nature of the halogen leaving group has a significant impact on reactivity. While bromide is generally a better leaving group than fluoride (B91410) in reactions like SN2, the reverse is often true for SNAr. stackexchange.comwyzant.com This phenomenon is known as the "element effect". nih.govresearchgate.net
The rate-determining step in most SNAr reactions is the initial nucleophilic attack to form the high-energy Meisenheimer complex, which temporarily disrupts aromaticity. stackexchange.com The reactivity is therefore more dependent on the activation energy of this first step than on the leaving group's ability to depart.
Fluorine: Due to its high electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect. stackexchange.comwyzant.com This effect stabilizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy of the rate-determining step and accelerating the reaction. stackexchange.com
Bromine: While a better leaving group, bromine is less electronegative than fluorine. Its weaker inductive effect provides less stabilization for the Meisenheimer intermediate, leading to a higher activation barrier for its formation compared to the fluoro-analogue. wyzant.com
Therefore, if a nucleophilic aromatic substitution reaction were forced to occur on this compound, the displacement of the fluorine atom at the C2 position would be kinetically favored over the displacement of the bromine atom at C5, assuming a standard addition-elimination mechanism. stackexchange.comwyzant.com
| Property | Fluorine (F) | Bromine (Br) |
|---|---|---|
| Electronegativity (Pauling Scale) | 3.98 | 2.96 |
| Inductive Effect | Strongly electron-withdrawing (-I) | Moderately electron-withdrawing (-I) |
| Meisenheimer Complex Stabilization | High stabilization | Lower stabilization |
| Leaving Group Ability (in SNAr) | Generally better (faster reaction) | Generally poorer (slower reaction) |
Transformations Involving the Bromine Moiety
The bromine atom at the C5 position serves as a versatile functional handle for a variety of synthetic transformations, particularly those involving organometallic intermediates.
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Sonogashira, Buchwald-Hartwig) for C-C, C-N, and C-S Bond Formation
Transition-metal catalyzed cross-coupling reactions are powerful tools for forming new bonds to aryl systems. acs.org The carbon-bromine bond in this compound is significantly more reactive than the carbon-fluorine bond in the catalytic cycles of palladium, nickel, or copper. This difference in reactivity allows for selective functionalization at the C5 position.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. researchgate.netnih.govtcichemicals.com
Negishi Coupling: Involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex, to create a C-C bond. fluorochem.co.uk
Sonogashira Coupling: This reaction forms a C-C bond by coupling the aryl bromide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. mdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.orgresearchgate.netacs.orgorganic-chemistry.org Under similar conditions, C-S and C-O bonds can also be formed by coupling with thiols and alcohols, respectively. wikipedia.org
| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂ | C-C (sp²-sp²) |
| Negishi | R-Zn-X | Pd(PPh₃)₄, Ni(dppe)Cl₂ | C-C (sp²-sp³/sp²/sp) |
| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI | C-C (sp²-sp) |
| Buchwald-Hartwig | R₂NH, RSH, ROH | Pd₂(dba)₃, Pd(OAc)₂ with phosphine (B1218219) ligands | C-N, C-S, C-O |
Generation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)
The aryl bromide can be converted into highly reactive organometallic intermediates, such as Grignard reagents or organolithium compounds. byjus.comwikipedia.org A critical consideration for these reactions is the presence of the acidic thiol proton (-SH). These strong organometallic bases would readily deprotonate the thiol, consuming the reagent. masterorganicchemistry.comchemguide.co.uk Therefore, the thiol group must be protected (e.g., as a thioether) before the formation of the organometallic species.
Grignard Reagent Formation: After protection of the thiol, the aryl bromide can be reacted with magnesium metal in an ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent (Ar-MgBr). chemguide.co.uklibretexts.org
Organolithium Compound Formation: The organolithium species (Ar-Li) can be generated via lithium-halogen exchange by treating the protected aryl bromide with an alkyllithium reagent, such as n-butyllithium, typically at low temperatures.
These nucleophilic organometallic intermediates can then react with a wide range of electrophiles to form new carbon-carbon bonds. masterorganicchemistry.com
| Electrophile | Reagent | Final Product (after workup) |
|---|---|---|
| Carbon Dioxide | 1. CO₂, 2. H₃O⁺ | Carboxylic Acid (Ar-COOH) |
| Aldehyde (RCHO) | 1. RCHO, 2. H₃O⁺ | Secondary Alcohol (Ar-CH(OH)-R) |
| Ketone (R₂CO) | 1. R₂CO, 2. H₃O⁺ | Tertiary Alcohol (Ar-C(OH)-R₂) |
| Ester (RCOOR') | 1. RCOOR' (2 equiv.), 2. H₃O⁺ | Tertiary Alcohol (Ar-C(OH)-R₂) |
| N,N-Dimethylformamide (DMF) | 1. DMF, 2. H₃O⁺ | Aldehyde (Ar-CHO) |
Chemical Behavior of the Thiol Functional Group
The thiol (-SH) group is the primary site of chemical reactivity in this compound. Its behavior is characterized by the acidity of the thiol proton, the strong nucleophilicity of the corresponding thiolate anion, and the susceptibility of the sulfur atom to oxidation.
The sulfur atom in the thiol group of this compound can exist in various oxidation states. Oxidation reactions are a cornerstone of thiol chemistry, leading to several important classes of organosulfur compounds.
Disulfides: Thiols are readily oxidized to disulfides under mild conditions. This is often the most common and easily accessible oxidation product. The reaction involves the formation of a sulfur-sulfur bond between two thiol molecules with the elimination of two protons and two electrons. Common oxidizing agents for this transformation include oxygen (air), hydrogen peroxide, iodine (I₂), and dimethyl sulfoxide (B87167) (DMSO). This reaction is typically reversible, and the disulfide can be reduced back to the thiol.
Sulfides (Thioethers): It is important to note that sulfides are not direct oxidation products of thiols. They are formed via alkylation or arylation of the thiol group, as discussed in section 3.3.2. However, these resulting sulfides are key intermediates in the synthesis of sulfoxides and sulfones.
Sulfoxides and Sulfones: The oxidation of a sulfide (B99878) derived from this compound leads to the formation of a sulfoxide and subsequently a sulfone. This stepwise oxidation requires more potent oxidizing agents than those used for disulfide formation. The selectivity for sulfoxide over sulfone can be controlled by the choice of oxidant and reaction conditions. researchgate.net Common reagents include hydrogen peroxide (H₂O₂), often with catalysts, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Using one equivalent of the oxidizing agent under controlled temperatures often favors the formation of the sulfoxide. The use of excess oxidant or stronger conditions will typically lead to the fully oxidized sulfone. chemistrysteps.com
| Starting Material | Product Class | General Structure | Typical Reagents |
|---|---|---|---|
| Thiol | Disulfide | Ar-S-S-Ar | O₂, I₂, DMSO, H₂O₂ (mild) |
| Sulfide (from Thiol + R-X) | Sulfoxide | Ar-S(O)-R | H₂O₂, m-CPBA (1 equiv.) |
| Sulfide or Sulfoxide | Sulfone | Ar-S(O)₂-R | H₂O₂, m-CPBA (>2 equiv.), Oxone® |
The sulfur atom of the thiol group is an excellent nucleophile, particularly after deprotonation to the thiolate anion. This property allows for the formation of new carbon-sulfur bonds through alkylation and acylation reactions.
Alkylation: S-alkylation is a common reaction for thiols, resulting in the formation of thioethers (sulfides). This reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the sulfur atom attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide. chemistrysteps.com To enhance the nucleophilicity of the thiol, the reaction is almost always carried out in the presence of a base, which deprotonates the thiol to form the more reactive thiolate anion (see section 3.3.3). A wide variety of alkylating agents can be used, leading to a diverse range of thioether products.
Acylation: Similar to alkylation, thiols can be acylated to form thioesters. Acylating agents such as acyl chlorides or acid anhydrides react readily with thiols. nih.govmdpi.com Like alkylation, this transformation is generally base-catalyzed to facilitate the formation of the nucleophilic thiolate. The resulting thioesters are valuable synthetic intermediates.
| Reaction Type | Reagent Class | Example Reagent | Product Class | General Structure |
|---|---|---|---|---|
| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Thioether (Sulfide) | Ar-S-CH₃ |
| Alkylation | Benzyl Halide | Benzyl Bromide (BnBr) | Thioether (Sulfide) | Ar-S-Bn |
| Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Thioester | Ar-S-C(O)CH₃ |
| Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Thioester | Ar-S-C(O)CH₃ |
Reactivity of Thiolate Anions: The deprotonation of the thiol to its conjugate base, the thiolate anion, dramatically increases the nucleophilicity of the sulfur atom. fiveable.meyoutube.com Thiolate anions are excellent soft nucleophiles, readily participating in the S-alkylation and S-acylation reactions described previously. chemistrysteps.com Their high reactivity is due to the high electron density and polarizability of the sulfur atom. fiveable.me This enhanced nucleophilicity allows reactions to proceed under milder conditions and with a broader range of electrophiles compared to the neutral thiol. youtube.com The thiolate is the key reactive species in most nucleophilic reactions involving the thiol functional group.
| Property | Description |
|---|---|
| Formation | Deprotonation of the parent thiol with a suitable base (e.g., NaOH, NaH, Et₃N). |
| Nucleophilicity | Significantly higher than the corresponding neutral thiol, making it a potent nucleophile. chemistrysteps.comfiveable.me |
| Key Reactions | Undergoes efficient S-alkylation with alkyl halides and S-acylation with acyl halides/anhydrides. chemistrysteps.com |
| Basicity | Weaker base compared to a corresponding alkoxide, which often favors substitution over elimination reactions with secondary alkyl halides. chemistrysteps.com |
Derivatization and Structural Modification Strategies for 5 Bromo 2 Fluoro 4 Methyl Benzenethiol Analogues
Synthesis of Functionalized Derivatives via Modifications of Substituents
The functional groups on the 5-bromo-2-fluoro-4-methyl-benzenethiol ring serve as handles for introducing diverse chemical moieties. The methyl group can be altered through oxidation or halogenation, while the halogen-bearing positions offer avenues for cross-coupling reactions and nucleophilic substitutions. These modifications allow for the fine-tuning of the molecule's properties.
The methyl group at the 4-position of the benzene (B151609) ring can be transformed into various other functional groups, significantly altering the electronic and steric profile of the molecule.
One common modification is the oxidation of the methyl group . This can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. Depending on the reaction conditions, the methyl group can be converted to a formyl group (aldehyde) or a carboxyl group (carboxylic acid). For instance, oxidation of a related toluene derivative to benzoic acid using KMnO₄ is a well-established method. This transformation introduces a meta-directing carboxylic acid group, which can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions.
Another strategy is free-radical halogenation of the methyl group. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This selectively introduces a bromine atom onto the methyl group, forming a benzyl bromide derivative. This benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups, such as alcohols, ethers, amines, and nitriles.
| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |
| This compound | 1. KMnO₄, H₂O, heat; 2. H₃O⁺ | 5-Bromo-2-fluoro-4-carboxy-benzenethiol | Methyl to Carboxylic Acid |
| This compound | NBS, Benzoyl Peroxide, CCl₄, heat | 5-Bromo-4-(bromomethyl)-2-fluoro-benzenethiol | Methyl to Bromomethyl |
| 5-Bromo-4-(bromomethyl)-2-fluoro-benzenethiol | NaCN, DMSO | 5-Bromo-2-fluoro-4-(cyanomethyl)-benzenethiol | Bromomethyl to Cyanomethyl |
| 5-Bromo-4-(bromomethyl)-2-fluoro-benzenethiol | NaOH (aq) | (5-Bromo-2-fluoro-4-mercaptophenyl)methanol | Bromomethyl to Hydroxymethyl |
This table presents plausible transformations based on established organic chemistry principles.
The bromo and fluoro substituents on the aromatic ring are key sites for introducing further molecular complexity. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atom can potentially undergo nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the bromo-position. These reactions typically involve a palladium catalyst, a ligand, and a base.
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a highly versatile method for synthesizing biaryl compounds.
Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to aryl alkynes.
Heck Coupling : In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination : This reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine.
Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom is another potential derivatization strategy. The fluorine atom is activated towards nucleophilic attack by the presence of the electron-withdrawing bromo and potentially other substituents. Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the fluoride (B91410) ion, leading to the introduction of a new functional group at the 2-position. The success of this reaction is highly dependent on the electronic nature of the aromatic ring and the reaction conditions.
| Starting Material | Coupling Partner/Nucleophile | Reaction Type | Catalyst/Reagents | Product |
| This compound | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 2-Fluoro-4-methyl-5-phenyl-benzenethiol |
| This compound | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Fluoro-4-methyl-5-(phenylethynyl)-benzenethiol |
| This compound | Aniline | Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOtBu | N-(2-Fluoro-4-methyl-5-mercaptophenyl)aniline |
| This compound | Sodium methoxide | SNAr | DMSO, heat | 5-Bromo-2-methoxy-4-methyl-benzenethiol |
This table illustrates potential cross-coupling and substitution reactions based on known methodologies for similar substrates.
Construction of Complex Molecular Scaffolds Utilizing this compound as a Synthon
Beyond simple functional group modifications, this compound serves as a valuable building block, or synthon, for the construction of more elaborate molecular architectures, including various heterocyclic systems and polyaromatic structures.
The thiol group of this compound is a key functional handle for the synthesis of sulfur-containing heterocycles.
Benzothiazoles are a prominent class of heterocycles that can be synthesized from 2-aminothiophenol derivatives. While the starting material lacks an amino group, derivatization strategies can introduce one. For example, nitration of a protected form of the benzenethiol followed by reduction would yield the corresponding aminobenzenethiol. This intermediate can then be condensed with various electrophiles such as aldehydes, carboxylic acids, or acyl chlorides to form the benzothiazole ring.
Thiophenes can also be constructed using benzenethiol derivatives. One approach involves the reaction of the thiolate with a suitable 1,4-dicarbonyl compound or its equivalent in a Paal-Knorr type synthesis. Alternatively, transition metal-catalyzed reactions, such as the coupling of the thiol with a dihaloalkene followed by intramolecular cyclization, can lead to the formation of a fused thiophene (B33073) ring system.
| Heterocyclic System | General Synthetic Strategy | Key Reagents/Intermediates |
| Benzothiazole | Condensation of a 2-aminobenzenethiol derivative | Aldehydes, Carboxylic acids, Acyl chlorides |
| Thiophene | Cyclization with a 1,4-dicarbonyl equivalent | 1,4-Diketones, γ-keto esters |
| Thiazine | Reaction with α,β-unsaturated carbonyl compounds | Michael acceptors |
This table outlines general strategies for the synthesis of heterocycles from benzenethiol precursors.
The presence of both a thiol group and a bromo substituent allows for the assembly of polyaromatic and fused ring structures through sequential reactions.
One strategy involves an initial palladium-catalyzed cross-coupling reaction at the bromo position to introduce an additional aromatic ring. The resulting biaryl derivative can then undergo intramolecular cyclization involving the thiol group to form a fused polycyclic system. For example, a Suzuki coupling to introduce a 2-formylphenyl group, followed by acid-catalyzed cyclization of the thiol onto the aldehyde, would lead to the formation of a dibenzothiophene derivative.
Another approach is to utilize the thiol group in a nucleophilic aromatic substitution reaction on a suitable polycyclic aromatic halide. This would directly link the this compound moiety to a larger aromatic system. The remaining bromo and fluoro groups could then be further functionalized.
Diels-Alder reactions, while not directly involving the thiol or halogen groups, can be employed if one of the substituents is first converted into a diene or a dienophile. For instance, if the methyl group is elaborated into a vinyl group, it could act as a dienophile in a [4+2] cycloaddition reaction to build a new six-membered ring.
Exploration of Molecular Diversity through Combinatorial Approaches
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, which is invaluable for drug discovery and materials science. This compound is an excellent scaffold for combinatorial synthesis due to its multiple points of diversification.
Solid-phase synthesis is a key technique in combinatorial chemistry. The thiol group of this compound can be anchored to a solid support, such as a resin. This allows for the subsequent chemical transformations to be carried out in a sequential manner, with easy purification by simple filtration and washing of the resin. The bromo and fluoro positions, as well as the methyl group, can then be systematically modified using a variety of reagents. Finally, cleavage from the solid support releases the desired library of compounds.
Split-and-pool synthesis is a highly efficient method for generating large combinatorial libraries. In this approach, the solid support is divided into several portions, and each portion is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step. This process is repeated for each point of diversification, leading to the synthesis of a vast number of unique compounds on individual beads. For example, after anchoring the thiol to the resin, the pool could be split and subjected to different Suzuki coupling partners at the bromo position. After pooling, the resin could be split again for various modifications of the methyl group.
The thiol group itself can also be a point of diversification in solution-phase combinatorial chemistry through reactions like the formation of thioethers or disulfides.
| Combinatorial Approach | Key Principle | Application to this compound |
| Solid-Phase Synthesis | Compound is attached to a solid support for ease of reaction and purification. | Thiol group is anchored to a resin, followed by modification of the methyl, bromo, and fluoro positions. |
| Split-and-Pool Synthesis | Resin is repeatedly split, reacted with different building blocks, and pooled to generate a large library. | Diversification at the bromo, fluoro, and methyl positions using a variety of reagents in a split-and-pool fashion. |
| Solution-Phase Parallel Synthesis | Reactions are carried out in separate wells of a microtiter plate. | Synthesis of a focused library by reacting the benzenethiol with an array of different electrophiles targeting the thiol group. |
This table summarizes the application of combinatorial chemistry strategies to the target molecule.
Computational and Theoretical Investigations of 5 Bromo 2 Fluoro 4 Methyl Benzenethiol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine electronic structure and derive a host of molecular properties. nih.gov For a molecule like 5-Bromo-2-fluoro-4-methyl-benzenethiol, DFT methods such as B3LYP, paired with a suitable basis set like 6-311+G(d,p), would provide a robust balance of accuracy and computational efficiency for predicting its characteristics. researchgate.netresearchgate.netmdpi.com
The electronic structure dictates the chemical behavior of a molecule. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate electrons, characterizing it as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. nih.govwuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govsciencepub.net For this compound, the HOMO is expected to have significant electron density localized on the sulfur atom of the thiol group and the π-system of the benzene (B151609) ring, reflecting the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the aromatic ring with contributions from the antibonding orbitals associated with the carbon-fluorine and carbon-bromine bonds. nih.gov
Table 1: Predicted Frontier Molecular Orbital Properties and Global Reactivity Descriptors Note: The following values are illustrative, based on typical results for similar aromatic thiols, and represent the type of data generated from a DFT calculation.
| Parameter | Symbol | Typical Calculated Value | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Indicates electron-donating ability (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Energy Gap | ΔE | 5.3 eV | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Chemical Hardness | η | 2.65 eV | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | 1.86 eV | Quantifies the ability of the molecule to accept electrons. |
Geometry optimization is a computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. researchgate.netijpsat.org This process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found. arxiv.org The resulting optimized geometry provides precise predictions of bond lengths, bond angles, and dihedral (torsional) angles. researchgate.net
For this compound, key structural parameters of interest would include the C-S, S-H, C-F, C-Br, and aromatic C-C bond lengths, as well as the angles defining the orientation of the thiol and methyl groups relative to the benzene ring. These computationally derived values can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the accuracy of the theoretical model.
Table 2: Predicted Optimized Geometrical Parameters Note: These values are representative examples for substituted benzene derivatives and illustrate the output of a geometry optimization calculation.
| Bond/Angle | Predicted Value |
| C-F Bond Length | 1.35 Å |
| C-Br Bond Length | 1.90 Å |
| Aromatic C-C Bond Length (average) | 1.39 Å |
| C-S Bond Length | 1.78 Å |
| S-H Bond Length | 1.34 Å |
| C-S-H Bond Angle | 96.5° |
Once the molecule's geometry is optimized to an energy minimum, computational methods can predict its vibrational frequencies. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms and directly correlate with the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net Comparing the calculated vibrational spectrum with an experimental one is a common method for confirming the structure of a synthesized compound. acs.org
For this compound, characteristic vibrational modes would include the S-H stretching frequency, aromatic C-H stretches, C-C ring stretches, and the distinct stretching frequencies for the C-F and C-Br bonds. scilit.comuni-kiel.de Calculated frequencies are often systematically scaled by a small factor to correct for approximations in the computational method and to improve agreement with experimental data. acs.org
Table 3: Predicted Characteristic Vibrational Frequencies Note: The following wavenumbers are illustrative for the specified functional groups and represent typical predictions from DFT calculations.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
| S-H Stretch | -SH | ~2550 |
| Aromatic C-H Stretch | Ar-H | ~3050-3100 |
| C-F Stretch | Ar-F | ~1200-1250 |
| C-Br Stretch | Ar-Br | ~550-650 |
| Aromatic C=C Stretch | Benzene Ring | ~1450-1600 |
Mechanistic Studies Through Computational Modeling
Beyond static molecular properties, computational modeling is instrumental in exploring the dynamics of chemical reactions. It allows for the mapping of reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that govern reaction rates. numberanalytics.comarxiv.orgnih.gov
By modeling the interaction of this compound with another reactant, it is possible to map the entire potential energy surface of a chemical transformation. comsol.com This involves identifying the lowest energy path that connects reactants to products. numberanalytics.com A critical point along this path is the transition state (TS), which represents the maximum energy barrier that must be overcome for the reaction to proceed. arxiv.org
Computational tools can calculate the geometry and energy of this TS. For example, in a nucleophilic substitution reaction involving the thiol group, modeling could elucidate the formation of the new bond and the breaking of the old one, providing a detailed, step-by-step view of the reaction mechanism. mdpi.comfigshare.com The energy of the TS relative to the reactants determines the activation energy, a key factor in predicting the reaction rate.
Many chemical reactions can potentially yield multiple products (isomers). Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer. Computational modeling can predict these outcomes by comparing the activation energies of the different possible reaction pathways. chemrxiv.orgresearchgate.net
For this compound, a key question could be predicting the regioselectivity of an electrophilic aromatic substitution. The existing substituents (bromo, fluoro, methyl, and thiol groups) direct incoming electrophiles to specific positions on the ring. By calculating the activation energies for substitution at each possible site, the model can predict the major product. chemrxiv.orgrsc.orgrsc.org Similarly, in reactions involving the thiol group, such as its addition to an asymmetric double bond, computational analysis of the different transition states can predict which stereoisomer will be preferentially formed. nih.gov
Theoretical Descriptors for Structure-Reactivity Relationships
The reactivity of an aromatic compound is intricately linked to its electronic and structural properties. For this compound, a comprehensive understanding of its structure-reactivity relationships can be derived from various theoretical descriptors. In the absence of specific experimental kinetic data for this molecule, computational and theoretical approaches provide valuable insights into its anticipated chemical behavior. These descriptors help in predicting how the molecule will interact with other chemical entities and the regioselectivity of its reactions.
The primary theoretical descriptors influencing the reactivity of this compound are rooted in the electronic effects of its substituents on the benzene ring. The interplay of inductive and resonance effects of the bromo, fluoro, methyl, and thiol groups governs the electron density distribution within the aromatic system, thereby activating or deactivating it towards electrophilic or nucleophilic attack.
Inductive and Resonance Effects of Substituents:
Substituents on a benzene ring can either donate or withdraw electron density. vedantu.comfiveable.melumenlearning.com These effects are broadly categorized as inductive effects, which are transmitted through sigma (σ) bonds, and resonance effects, which are transmitted through pi (π) systems. lumenlearning.comstpeters.co.in
Methyl (-CH3) Group: The methyl group is an electron-donating group primarily through a positive inductive effect (+I). studymind.co.uk It pushes electron density into the benzene ring, thereby activating it towards electrophilic attack. fiveable.me
Thiol (-SH) Group: The thiol group, similar to a hydroxyl group, can exhibit both inductive and resonance effects. Due to the electronegativity of sulfur, it has a weak electron-withdrawing inductive effect (-I). However, the lone pairs on the sulfur atom can participate in resonance, leading to a significant electron-donating resonance effect (+R). stpeters.co.in This +R effect generally outweighs the -I effect, making the thiol group an activating group and an ortho-, para-director.
The combined influence of these substituents on the benzene ring in this compound results in a complex pattern of electron distribution that dictates its reactivity.
Hammett Constants:
A more quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds is provided by Hammett constants (σ). wikipedia.orgpharmacy180.com These constants are derived from the ionization of substituted benzoic acids and quantify the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions. wikipedia.orgutexas.edu Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups. utexas.edu
While specific Hammett constants for the exact arrangement in this compound are not available, the values for the individual substituents provide a strong indication of their electronic impact.
| Substituent | σm | σp |
| -Br | 0.39 | 0.23 |
| -F | 0.34 | 0.06 |
| -CH3 | -0.07 | -0.17 |
| -SH | 0.25 | -0.15 |
Data sourced from various compilations of Hammett constants. researchgate.netstenutz.eu
The positive σm and σp values for bromine and fluorine confirm their electron-withdrawing nature through induction. stenutz.eu The negative σp value for the methyl group highlights its electron-donating character. pharmacy180.com The thiol group presents a more nuanced case; its positive σm value reflects its inductive withdrawal, while the negative σp value indicates its ability to donate electrons through resonance when positioned para to the reaction center.
Frontier Molecular Orbitals (HOMO-LUMO):
A more advanced theoretical descriptor for reactivity is the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
For this compound, the electron-donating thiol and methyl groups would be expected to raise the energy of the HOMO, making the molecule a better electron donor in reactions with electrophiles. The electron-withdrawing halogens would lower the energy of both the HOMO and LUMO. A full quantum chemical calculation would be necessary to determine the precise energies and spatial distribution of these orbitals, which would, in turn, pinpoint the most likely sites for electrophilic and nucleophilic attack.
Applications of 5 Bromo 2 Fluoro 4 Methyl Benzenethiol in Advanced Organic Synthesis and Functional Materials Development
Role as a Versatile Synthetic Building Block and Intermediate
The chemical structure of 5-bromo-2-fluoro-4-methyl-benzenethiol makes it a potentially valuable intermediate in multi-step organic syntheses. The presence of distinct functional groups allows for selective reactions at different positions on the aromatic ring. For instance, the thiol group is a nucleophile and can readily participate in reactions such as alkylation, arylation, and addition to unsaturated systems. The bromine atom, on the other hand, is a common handle for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental for the formation of carbon-carbon bonds. uzh.chresearchgate.netresearchgate.netmdpi-res.com
The fluorine atom can influence the electronic properties of the molecule and can also be a site for nucleophilic aromatic substitution, although it is generally less reactive than other halogens in this regard. The methyl group can also be functionalized, for example, through free-radical halogenation, to introduce further complexity. This multi-functionality allows for a stepwise and controlled elaboration of the molecule, making it a potentially useful starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
A key application of similar brominated aromatic compounds is in the synthesis of complex intermediates for active pharmaceutical ingredients. For example, related structures are used in the preparation of intermediates for drugs like Canagliflozin. google.com
Development of Functional Organic Materials and Advanced Reagents
The unique combination of functional groups in this compound also suggests its utility in the development of novel functional organic materials and advanced reagents.
Scaffolds for Optoelectronic Applications
Thiophene-based polymers are well-known for their applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netpsu.edunih.govmdpi.com The sulfur atom in the thiophene (B33073) ring plays a crucial role in the electronic properties of these materials. While this compound is not a thiophene itself, its thiol group provides a direct route to synthesize thiophene derivatives through various cyclization reactions.
Furthermore, the bromine and fluorine atoms can be used to tune the electronic properties, such as the HOMO and LUMO energy levels, of any resulting materials. This tuning is critical for optimizing the performance of optoelectronic devices. The substitution pattern on the benzene (B151609) ring can also influence the solid-state packing of the molecules, which in turn affects charge transport properties. Therefore, this compound could serve as a valuable monomer or precursor for the synthesis of novel organic semiconductors with tailored optoelectronic properties.
Monomers or Intermediates in Polymer Chemistry
The presence of both a thiol and a bromine group makes this compound a potential monomer for various polymerization techniques. For instance, it could be used in step-growth polymerization through reactions like "thiol-bromo" click chemistry. nih.govresearchgate.net This type of reaction is known for its high efficiency and selectivity, allowing for the synthesis of well-defined polymers.
Moreover, fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. nih.govresearchgate.netrsc.orgresearchgate.nettandfonline.com By incorporating this compound into a polymer backbone, it may be possible to impart these desirable properties to the resulting material. The thiol group can also be used for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's properties.
Contribution to New Chemical Methodologies
Substituted benzenethiols and halogenated aromatics are frequently used as substrates in the development of new synthetic methodologies. The reactivity of the thiol and the carbon-bromine bond in this compound makes it a suitable candidate for exploring novel transition-metal-catalyzed and metal-free cross-coupling reactions. acs.org
The development of new reagents is another area where this compound could contribute. For example, brominated and thiolated molecules have been used to create novel "turn-on" fluorescent probes for thiol sensing. rsc.orgrsc.org The specific substitution pattern of this compound could lead to the development of new reagents with unique reactivity or sensory capabilities. The interplay between the different functional groups could also be exploited to design novel domino or tandem reactions, leading to more efficient and atom-economical synthetic routes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-fluoro-4-methyl-benzenethiol, and how can reaction conditions be optimized for purity?
- Methodology : Synthesis typically involves bromination and fluorination of a methyl-substituted benzene precursor. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while fluorination may employ HF-pyridine or Selectfluor reagents . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. Monitor reaction progress using TLC and adjust stoichiometry to minimize byproducts like di-brominated analogs .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR (in CDCl) to confirm substitution patterns and methyl/thiol group integration. F NMR can resolve fluorine environments .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular weight (e.g., [M+H] peak at m/z 236.94) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Use acetonitrile/water mobile phases with 0.1% TFA for optimal separation .
Advanced Research Questions
Q. How can factorial design optimize the reactivity of the thiol group in this compound under varying pH and solvent conditions?
- Methodology : Employ a 2 factorial design to test variables:
- Factors : pH (acidic vs. basic), solvent polarity (DMSO vs. THF), and temperature (25°C vs. 60°C).
- Response Variables : Reaction yield (e.g., in nucleophilic substitutions) and thiol oxidation stability.
- Analysis : ANOVA to identify significant interactions. For instance, acidic conditions in DMSO may enhance thiolate ion formation, improving reactivity in SNAr reactions . Reference theoretical frameworks on sulfur nucleophilicity to interpret data .
Q. How should researchers resolve contradictions in reported spectral data for derivatives of this compound?
- Methodology :
- Systematic Re-analysis : Reproduce spectra under standardized conditions (e.g., solvent, concentration). For example, discrepancies in H NMR chemical shifts may arise from solvent effects (CDCl vs. DMSO-d) .
- Cross-Validation : Compare with computational models (DFT-based NMR prediction) to assign peaks accurately.
- Controlled Experiments : Synthesize derivatives (e.g., methyl ethers) to isolate spectral contributions from functional groups .
Q. What role does this compound play in synthesizing benzo[d]imidazole-based drug candidates?
- Methodology : The thiol group can act as a nucleophile in coupling reactions. For example:
- Step 1 : React with 4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide under basic conditions to form a thioether linkage.
- Step 2 : Screen bioactivity using in vitro assays (e.g., kinase inhibition). Optimize solubility via salt formation (e.g., sodium thiolate) .
- Analytical Validation : Use LC-MS and X-ray crystallography to confirm structure-activity relationships (SAR) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
